molecular formula C24H20FN3O3S B2555089 (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 1173390-35-6

(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No. B2555089
M. Wt: 449.5
InChI Key: YTAKZIBGQLKTBA-ZRDIBKRKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Properties and Tubulin Polymerization Inhibition

A study focused on the synthesis and cytotoxic activity of 2-anilinonicotinyl-linked acrylamide conjugates, which are designed as tubulin polymerization inhibitors. These compounds, including those with structural similarities to "(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide," demonstrated promising cytotoxicity against various human cancer cell lines. Specifically, compounds showed significant cytotoxic effects, particularly against the A549 human lung adenocarcinoma epithelial cell line, highlighting their potential as potent anticancer agents. Molecular docking studies indicated efficient interaction and binding in the active site of tubulin, suggesting a mechanism of action through disruption of microtubule dynamics leading to cell cycle arrest and apoptosis (Kamal et al., 2014).

Fluorescence and Biological Activities

Another research direction involves the synthesis of novel compounds with remarkable fluorescence properties and biological activities. A study described the synthesis of new pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives, exhibiting considerable fluorescence with high quantum yields. These compounds were evaluated for their antimicrobial and antiviral activities, showing significant potency against various bacterial strains and fungi. This research underscores the dual utility of such compounds in both biological applications and as materials with specific optical properties (Azzam et al., 2020).

Material Science Applications

The compound's relevance extends into the field of material science, particularly in the synthesis and characterization of polymers. For example, studies on the preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids reveal the creation of polymers with high thermal stability, solubility in polar solvents, and the ability to form tough and transparent films. These polymers exhibit distinct glass transition temperatures and are stable up to high temperatures, showcasing their potential applications in advanced materials engineering (Hsiao & Huang, 1997).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For more specific information on “(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide”, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.


properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c1-30-19-11-9-16(14-20(19)31-2)10-12-22(29)28(15-17-6-3-4-13-26-17)24-27-23-18(25)7-5-8-21(23)32-24/h3-14H,15H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAKZIBGQLKTBA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide

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